molecular formula C16H18ClNO B3852153 2-[Benzyl-[(3-chlorophenyl)methyl]amino]ethanol

2-[Benzyl-[(3-chlorophenyl)methyl]amino]ethanol

Cat. No.: B3852153
M. Wt: 275.77 g/mol
InChI Key: JCLYGGZHAXSCJB-UHFFFAOYSA-N
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Description

2-[Benzyl-[(3-chlorophenyl)methyl]amino]ethanol is an organic compound that belongs to the class of ethanolamines This compound features a benzyl group, a 3-chlorophenyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl-[(3-chlorophenyl)methyl]amino]ethanol typically involves the reaction of benzyl chloride with 3-chlorobenzylamine in the presence of a base, followed by the addition of ethanolamine. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl-[(3-chlorophenyl)methyl]amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to a secondary amine.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia are often employed.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include secondary amines or dechlorinated compounds.

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Benzyl-[(3-chlorophenyl)methyl]amino]ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[Benzyl-[(3-chlorophenyl)methyl]amino]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzyl-[(4-chlorophenyl)methyl]amino]ethanol
  • 2-[Benzyl-[(3-bromophenyl)methyl]amino]ethanol
  • 2-[Benzyl-[(3-methylphenyl)methyl]amino]ethanol

Uniqueness

2-[Benzyl-[(3-chlorophenyl)methyl]amino]ethanol is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-[benzyl-[(3-chlorophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c17-16-8-4-7-15(11-16)13-18(9-10-19)12-14-5-2-1-3-6-14/h1-8,11,19H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLYGGZHAXSCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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